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Introduction
In the annals of molecular biology, few achievements rival the first complete sequencing of a

protein. This monumental task, accomplished by Frederick Sanger and his colleagues, not only

elucidated the primary structure of insulin but also fundamentally proved that proteins have a

defined, genetically determined sequence.[1][2] This discovery, which earned Sanger his first

Nobel Prize in Chemistry in 1958, laid the groundwork for the central dogma of molecular

biology and ushered in a new era of understanding the relationship between the structure and

function of these vital macromolecules.[2][3]

This technical guide provides an in-depth exploration of the original Sanger method for protein

sequencing. It is intended for researchers, scientists, and drug development professionals who

wish to understand the foundational principles and experimental protocols that paved the way

for modern proteomics. We will delve into the chemical basis of the method, provide detailed

experimental procedures, present available quantitative data, and offer a visual representation

of the intricate workflow that Sanger and his team meticulously executed.

Core Principles of the Sanger Method
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The cornerstone of Sanger's protein sequencing strategy was the development of a method to

identify the N-terminal amino acid of a polypeptide chain.[4] This was achieved using the

chemical reagent 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's

reagent.[4][5]

The underlying principle involves a two-step process:

N-terminal Labeling: The free α-amino group of the N-terminal amino acid reacts with FDNB

under mildly alkaline conditions to form a stable, yellow-colored 2,4-dinitrophenyl (DNP)

derivative.[4] This reaction is a nucleophilic aromatic substitution, where the amino group

acts as the nucleophile, attacking the carbon atom of the benzene ring that is bonded to the

highly electronegative fluorine atom.[6]

Hydrolysis and Identification: The resulting DNP-protein is then subjected to complete acid

hydrolysis, which cleaves all the peptide bonds. The bond between the DNP group and the

N-terminal amino acid is resistant to this hydrolysis.[7] Consequently, the N-terminal residue

is recovered as a DNP-amino acid, while all other amino acids are released in their free,

unmodified form. The yellow DNP-amino acid can then be separated and identified, typically

by chromatography.[4]

A significant limitation of this method is its destructive nature; only the N-terminal amino acid is

identified, while the rest of the polypeptide chain is destroyed during hydrolysis.[1] To sequence

an entire protein, Sanger devised a strategy of partial hydrolysis to generate a series of

overlapping peptide fragments. By determining the N-terminal amino acid of each fragment and

analyzing the amino acid composition of smaller fragments, the complete sequence could be

painstakingly pieced together.[1][8]

Experimental Protocols
The sequencing of bovine insulin, a protein composed of two polypeptide chains (A-chain of 21

amino acids and B-chain of 30 amino acids) linked by disulfide bonds, was a testament to the

meticulous and systematic application of these principles.[1] The following sections provide

detailed methodologies for the key experiments involved.

Separation of Insulin Chains
The first step was to separate the A and B chains of insulin by cleaving the disulfide bonds.
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Protocol: Performic Acid Oxidation of Insulin[9][10]

Preparation of Performic Acid: Prepare performic acid by mixing 9.5 mL of formic acid (98-

100%) with 0.5 mL of hydrogen peroxide (30%). Allow the mixture to stand at room

temperature for 1-2 hours to allow for the formation of performic acid. Cool the reagent to

0°C before use.

Oxidation Reaction: Dissolve the insulin sample in formic acid at 0°C. Add the pre-cooled

performic acid to the insulin solution. The reaction is typically carried out for 2-3 hours at 0°C.

Termination and Precipitation: Dilute the reaction mixture with a large volume of ice-cold

water to stop the reaction. The oxidized A and B chains will precipitate out of the solution.

Isolation of Chains: The precipitated chains can be separated by fractional precipitation or by

ion-exchange chromatography. Sanger originally used precipitation at different pH values to

separate the two chains.

N-Terminal Amino Acid Analysis
This protocol details the labeling of the N-terminal amino acid with Sanger's reagent and its

subsequent identification.

Protocol: N-Terminal Analysis using FDNB[4][11]

Labeling Reaction:

Dissolve the protein or peptide sample (e.g., 0.5 g of insulin) and an equal weight of

sodium bicarbonate in water (e.g., 5 mL).[11]

Prepare a solution of FDNB in ethanol (e.g., 0.5 mL of FDNB in 10 mL of ethanol).[11]

Mix the two solutions and stir gently for approximately 2 hours at room temperature.[11]

The DNP-protein will precipitate as a yellow powder.

Wash the precipitate with water, ethanol, and finally ether, then air-dry.[11]

Acid Hydrolysis:
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Suspend the dried DNP-protein (e.g., 100 mg) in 20% hydrochloric acid (e.g., 10 mL).[11]

Boil the mixture under reflux for 8 hours to completely hydrolyze the peptide bonds.[11]

Extraction of DNP-Amino Acid:

After cooling, extract the hydrolysate three times with ether.[11] The ether-soluble DNP-

amino acids will move into the ether phase. The aqueous phase will contain free amino

acids and any ether-insoluble DNP derivatives (e.g., DNP-arginine, DNP-histidine, and ε-

DNP-lysine).[11]

Dry the combined ether extracts.

Chromatographic Identification:

Dissolve the dried ether extract in a small volume of a suitable solvent.

Identify the DNP-amino acid by paper chromatography or silica gel column

chromatography by comparing its migration with that of known DNP-amino acid standards.

Generation of Overlapping Peptides
To determine the internal sequence, the separated A and B chains were broken down into

smaller, overlapping fragments using both partial acid hydrolysis and enzymatic digestion.

Protocol: Partial Acid Hydrolysis[12]

Dissolve the purified polypeptide chain in concentrated hydrochloric acid.

Heat the solution under controlled conditions of time and temperature (e.g., 100-110°C for a

shorter duration than complete hydrolysis). The exact conditions were varied to generate

different sets of fragments.

Terminate the reaction by cooling and removing the acid, typically by evaporation under

vacuum.

The resulting mixture of peptides is then ready for fractionation.
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Protocol: Enzymatic Digestion[1][8]

Dissolve the purified polypeptide chain in a buffer solution appropriate for the chosen

enzyme (e.g., ammonium bicarbonate buffer for trypsin).

Add the proteolytic enzyme (e.g., trypsin or chymotrypsin) to the solution. The enzyme-to-

substrate ratio was carefully controlled to achieve partial digestion.

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for

trypsin).

Stop the digestion at various time points by either boiling the solution or by adding an

inhibitor specific for the enzyme.

The resulting peptide mixture is then separated.

Fractionation of Peptides and DNP-Amino Acids
The complex mixtures of peptides and DNP-amino acids were meticulously separated using a

combination of paper chromatography and electrophoresis.

Protocol: Paper Chromatography of DNP-Amino Acids and Peptides[13]

Sample Application: Apply a small spot of the sample mixture onto a line drawn with a pencil

near the bottom of a sheet of filter paper (e.g., Whatman No. 1).

Chromatography:

First Dimension: Place the paper in a chromatography tank containing a specific solvent

system (e.g., n-butanol-acetic acid-water). The solvent moves up the paper by capillary

action, separating the components based on their partition coefficients between the

stationary phase (cellulose-bound water) and the mobile phase (organic solvent).

Second Dimension: After the first run, dry the paper, rotate it 90 degrees, and place it in a

different solvent system (e.g., phenol-water-ammonia). This further separates components

that may not have resolved in the first dimension.

Visualization:
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DNP-amino acids and DNP-peptides are visible as yellow spots.

Unlabeled peptides can be visualized by spraying the chromatogram with a ninhydrin

solution and heating, which produces purple spots.

Elution and Analysis: The separated spots can be cut out, and the compounds eluted with a

suitable solvent for further analysis, such as N-terminal determination or complete acid

hydrolysis to determine amino acid composition.

Data Presentation
While Sanger's original publications provide a wealth of descriptive data, a comprehensive

compilation of quantitative results in tabular form is not readily available. The following tables

summarize the types of quantitative data that were crucial for the sequencing effort.

Table 1: Key Properties of Insulin Chains

Property A-Chain B-Chain

Number of Amino Acids 21 30

N-Terminal Amino Acid Glycine Phenylalanine

C-Terminal Amino Acid Asparagine Alanine

Table 2: Representative Rf Values of DNP-Amino Acids in Different Solvent Systems

Note: The following Rf values are illustrative and can vary depending on the exact experimental

conditions (paper type, temperature, solvent saturation). Comprehensive tables from Sanger's

original work are not available in a consolidated format.
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DNP-Amino Acid
n-Butanol-Acetic Acid-
Water

Phenol-Water-Ammonia

DNP-Alanine ~0.55 ~0.60

DNP-Glycine ~0.40 ~0.45

DNP-Valine ~0.75 ~0.80

DNP-Leucine ~0.85 ~0.90

DNP-Phenylalanine ~0.80 ~0.85

DNP-Proline ~0.70 ~0.75

DNP-Aspartic Acid ~0.20 ~0.15

DNP-Glutamic Acid ~0.25 ~0.20

Di-DNP-Lysine ~0.15 ~0.10

Experimental Workflow and Logical Relationships
The overall workflow of Sanger's protein sequencing method is a complex, iterative process.

The following diagram, generated using the DOT language, illustrates the logical relationships

between the key experimental steps.
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Figure 1. Experimental workflow of Sanger's protein sequencing method.
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Conclusion
The successful sequencing of insulin by Frederick Sanger was a watershed moment in the

history of science. It not only revealed the precise chemical structure of a protein for the first

time but also established the fundamental principle that proteins are linear polymers with a

specific, genetically encoded sequence. The methods developed by Sanger and his team,

though laborious by modern standards, were a triumph of chemical ingenuity and

perseverance. This technical guide has provided a detailed overview of the core principles,

experimental protocols, and logical workflow of the Sanger method. By understanding the

foundations upon which modern proteomics is built, researchers and scientists can better

appreciate the remarkable progress that has been made in our ability to decipher the language

of life.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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